![molecular formula C14H12ClNO3S B2974804 [2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 876536-04-8](/img/structure/B2974804.png)

[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

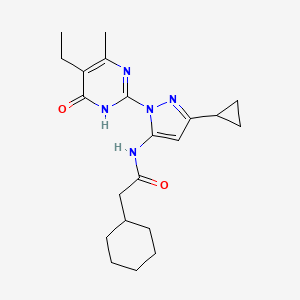

[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the thiophene family and is commonly referred to as COT. COT has been studied extensively for its unique properties and its potential use in various research applications.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, such as “[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate”, have shown promise in the synthesis of anticancer agents . The compound’s ability to act as a scaffold for creating combinatorial libraries allows researchers to explore a multitude of analogs for biological activity against cancer cells.

Pharmacology: Anti-Atherosclerotic Agents

In pharmacology, thiophene derivatives are used in the synthesis of anti-atherosclerotic agents . The structural features of these compounds can be fine-tuned to interact with biological targets that play a role in the development of atherosclerosis, potentially leading to new treatments.

Organic Chemistry: Synthesis of Complex Molecules

Organic chemists utilize thiophene derivatives as intermediates in the synthesis of complex organic molecules. The reactivity of the thiophene ring, combined with the chloroanilino and oxoethyl groups, provides diverse pathways for chemical reactions, enabling the creation of a wide range of substances with potential applications in various industries .

Chemical Engineering: Process Optimization

In chemical engineering, understanding the properties and reactions of compounds like “[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate” is crucial for process optimization. Engineers can develop more efficient and cost-effective methods for the large-scale synthesis of these compounds, which are important for pharmaceuticals and other chemical products .

Materials Science: Electronic and Photovoltaic Materials

Thiophene-based compounds are also significant in the field of materials science, particularly in the development of electronic and photovoltaic materials. Their conductive properties make them suitable for use in organic semiconductors and solar cells, where they can contribute to the efficiency and performance of these devices .

Mechanism of Action

Target of action

Thiophene derivatives are known to exhibit a variety of biological activities .

Biochemical pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Thiophene derivatives are known to be involved in a variety of biological processes .

Result of action

Based on the known activities of similar compounds, it might have anti-inflammatory, antimicrobial, or anticancer properties .

properties

IUPAC Name |

[2-(4-chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-9-6-7-20-13(9)14(18)19-8-12(17)16-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHKKZJWXGTSRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2974722.png)

![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2974729.png)

![Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2974730.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2974733.png)

![N-[Cyclopropyl-(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2974742.png)